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Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the
loss of dopaminergic neurons in the substantia nigra and the accumulation of a-synuclein
aggregates. Neuroinflammation, mediated by microglia and infiltrating peripheral immune cells,
is increasingly recognized as a key contributor to the pathology of PD. CD163, a scavenger
receptor predominantly expressed on macrophages and microglia, has emerged as a
significant biomarker and potential therapeutic target in this process. This document provides
detailed application notes and protocols for utilizing CD163 to model and investigate the
inflammatory aspects of Parkinson's disease pathology in both in vitro and in vivo models.

Data Presentation

The following tables summarize quantitative data regarding the expression of CD163 in
Parkinson's disease patients and experimental models.

Table 1: Soluble CD163 (sCD163) Levels in Cerebrospinal Fluid (CSF) and Serum of
Parkinson's Disease Patients[1][2][3][4]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1663221?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8247308/
https://www.medrxiv.org/content/10.1101/2020.05.02.20088500v1
https://www.researchgate.net/publication/347451503_Soluble_CD163_Changes_Indicate_Monocyte_Association_With_Cognitive_Deficits_in_Parkinson's_Disease
https://www.michaeljfox.org/publication/soluble-cd163-changes-indicate-monocyte-association-cognitive-deficits-parkinsons
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

Concentration

Significance

Analyte Biofluid Patient Group vs. Healthy
(mean * SD)
Controls
0.074 + 0.023
sCD163 CSF Healthy Controls -
ng/mL
Early PD (<5 0.071 £ 0.018 o
Not Significant
years) ng/mL
Late PD (=5 0.109 + 0.047
p =0.02
years) ng/mL
sCD163 Serum (Female) Healthy Controls Not specified -
Early PD N o
Not specified Not Significant
(Female)
Late PD
Increased p <0.05
(Female)
sCD163 Serum (Male) Healthy Controls Not specified -

Early PD (Male)

Not specified

Not Significant

Late PD (Male)

Not specified

Not Significant

Table 2: Frequency of CD163+ Mononuclear Phagocytes (MNPSs) in Peripheral Blood of

Parkinson's Disease Patients[5]
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. . Frequency (% of Significance vs.
Cell Population Patient Group
total MNPs) Healthy Controls

CD163+ MNPs Healthy Controls ~45%
Early PD Increased p <0.05
Late PD Not specified Not specified
CD163+/CCR2+

Healthy Controls ~20%
MNPs
Early PD Increased p <0.05
Late PD Not specified Not specified

Experimental Protocols

Detailed methodologies for key experiments involving the analysis of CD163 in Parkinson's

disease models are provided below.

Protocol 1: Immunohistochemistry for CD163 in Human
Post-mortem Brain Tissue and Animal Models

Objective: To visualize and quantify the distribution of CD163-positive cells in brain tissue.

Materials:

e Phosphate-buffered saline (PBS)

Formalin-fixed, paraffin-embedded or fresh-frozen brain sections (30 um)

o Tris-buffered saline with 0.1% Triton X-100 (TBST)

e Blocking solution: 5% normal goat serum in TBST

e Primary antibody: Rabbit anti-CD163

e Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor

488)
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o DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
¢ Mounting medium
e Microscope slides and coverslips
Procedure:
e Antigen Retrieval (for paraffin-embedded sections):
o Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

o Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer
(pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.

o Allow slides to cool to room temperature.

Permeabilization (for fresh-frozen sections):
o Wash sections with PBS.

o Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

Blocking:
o Wash sections three times with TBST for 5 minutes each.

o Incubate sections with blocking solution for 1 hour at room temperature to block non-
specific antibody binding.

Primary Antibody Incubation:

o Dilute the primary anti-CD163 antibody in blocking solution to the manufacturer's
recommended concentration.

o Incubate sections with the primary antibody overnight at 4°C.

Secondary Antibody Incubation:
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o Wash sections three times with TBST for 5 minutes each.
o Dilute the fluorescently-labeled secondary antibody in blocking solution.

o Incubate sections with the secondary antibody for 1-2 hours at room temperature,
protected from light.

» Counterstaining and Mounting:

o Wash sections three times with TBST for 5 minutes each.

o Incubate with DAPI solution for 5 minutes to stain cell nuclei.

o Wash sections twice with PBS.

o Mount coverslips onto the slides using an aqueous mounting medium.
e Imaging:

o Visualize the staining using a fluorescence or confocal microscope. CD163-positive cells
will appear green (or the color of the chosen fluorophore), and nuclei will be blue.

Protocol 2: Flow Cytometry for CD163+ Monocytes in
Peripheral Blood

Objective: To quantify the percentage of CD163-expressing monocytes in peripheral blood
mononuclear cells (PBMCs).

Materials:

Whole blood collected in EDTA tubes

Ficoll-Paque PLUS

PBS with 2% Fetal Bovine Serum (FACS buffer)

Fluorochrome-conjugated antibodies: anti-CD14, anti-CD16, anti-CD163

Fc block (to prevent non-specific antibody binding)
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e 7-AAD or other viability dye

e Flow cytometer

Procedure:

e PBMC Isolation:

[e]

Dilute whole blood 1:1 with PBS.

o

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

[¢]

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

[¢]

Carefully collect the buffy coat layer containing PBMCs.

Wash PBMCs twice with PBS.

[e]

e Antibody Staining:

[¢]

Resuspend PBMCs in FACS buffer at a concentration of 1x1076 cells/100 pL.

Add Fc block and incubate for 10 minutes at 4°C.

o

[e]

Add the cocktail of anti-CD14, anti-CD16, and anti-CD163 antibodies at pre-titrated
concentrations.

Incubate for 30 minutes at 4°C in the dark.

[e]

Wash cells twice with FACS buffer.

(¢]

 Viability Staining:
o Resuspend cells in 100 pL of FACS buffer.
o Add 7-AAD viability dye and incubate for 10 minutes at room temperature in the dark.

« Data Acquisition:
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o Acquire data on a flow cytometer.

o Data Analysis:
o Gate on viable, single cells.

o Identify the monocyte population based on CD14 and CD16 expression (e.g., classical
monocytes: CD14++CD16-).

o Within the monocyte gate, quantify the percentage of cells expressing CD163.

Protocol 3: In Vitro Macrophage Activation and sCD163
Measurement

Objective: To model a-synuclein-induced macrophage activation and measure the release of
soluble CD163.

Materials:

e Primary human monocyte-derived macrophages (MDMs) or THP-1 cell line
e RPMI-1640 medium with 10% FBS

o PMA (for THP-1 differentiation)

e Recombinant human a-synuclein pre-formed fibrils (PFFs)

e LPS (lipopolysaccharide) as a positive control

Human sCD163 ELISA kit

Procedure:

e Cell Culture and Differentiation (for THP-1 cells):

o Culture THP-1 monocytes in RPMI-1640 medium.

o Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL PMA for 48
hours.
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o Wash the cells and allow them to rest in fresh medium for 24 hours before stimulation.

o Macrophage Stimulation:
o Plate MDMs or differentiated THP-1 cells in a 24-well plate.

o Treat the cells with varying concentrations of a-synuclein PFFs (e.g., 0.1, 1, 5 uM) for 24
hours.

o Include a negative control (medium only) and a positive control (100 ng/mL LPS).
e Supernatant Collection:

o After the incubation period, centrifuge the plate at 300 x g for 5 minutes.

o Carefully collect the cell culture supernatants and store them at -80°C until analysis.
e sCD163 ELISA:

o Quantify the concentration of sCD163 in the collected supernatants using a commercially
available human sCD163 ELISA kit, following the manufacturer's instructions.

Mandatory Visualizations
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Caption: Signaling pathway of a-synuclein-induced CD163 shedding.
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Caption: Experimental workflow for studying CD163 in PD models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Application Notes and Protocols: Utilizing CD163 to
Model Parkinson's Disease Pathology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663221#using-ml163-to-model-parkinson-s-
disease-pathology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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